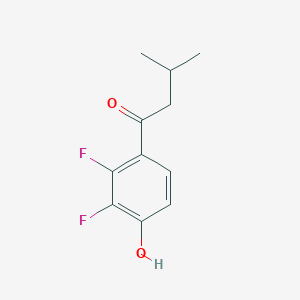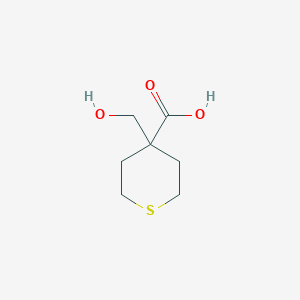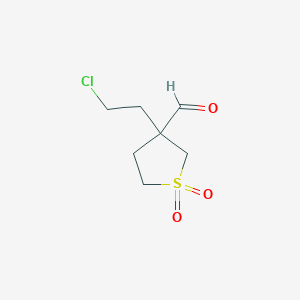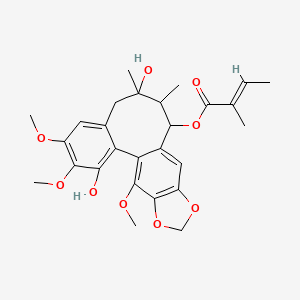
1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of difluoro and hydroxy groups attached to a phenyl ring, along with a methylbutanone moiety
Métodos De Preparación
The synthesis of 1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the phenyl ring using reagents such as diethylaminosulfur trifluoride.
Hydroxylation: Introduction of the hydroxy group at the 4 position using hydroxylation agents.
Alkylation: Attachment of the methylbutanone moiety through alkylation reactions using appropriate alkylating agents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the methylbutanone moiety can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with molecular targets and pathways. The hydroxy and difluoro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one can be compared with similar compounds such as:
1-(2,3-Difluoro-4-hydroxyphenyl)ethanone: Similar structure but with an ethanone moiety instead of methylbutanone.
2,3-Difluoro-4-hydroxyphenylboronic acid: Contains a boronic acid group instead of the methylbutanone moiety.
2,3-Difluoro-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of the methylbutanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12F2O2 |
|---|---|
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
1-(2,3-difluoro-4-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H12F2O2/c1-6(2)5-9(15)7-3-4-8(14)11(13)10(7)12/h3-4,6,14H,5H2,1-2H3 |
Clave InChI |
OQALBGMLCWWBCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C1=C(C(=C(C=C1)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301818.png)
![2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13301825.png)
![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13301827.png)
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301838.png)


![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13301855.png)
![1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13301862.png)

